molecular formula C16H12BrNO3 B12885858 Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester CAS No. 61337-39-1

Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester

Cat. No.: B12885858
CAS No.: 61337-39-1
M. Wt: 346.17 g/mol
InChI Key: LZWIEMJYFKQBNY-UHFFFAOYSA-N
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Description

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is an organic compound that features a bromophenyl group attached to a carbamate moiety, which is further linked to a 3-methylbenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions.

    Reduction Reactions: The carbamate group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of oxidized benzofuran compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl (3-methylbenzofuran-2-yl)methanone
  • 4-Bromophenyl (3-methylbenzofuran-2-yl)thiazole

Uniqueness

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbamate moiety distinguishes it from other similar compounds, providing unique properties in terms of stability and reactivity.

Properties

CAS No.

61337-39-1

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

(4-bromophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H12BrNO3/c1-10-13-4-2-3-5-14(13)21-15(10)18-16(19)20-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19)

InChI Key

LZWIEMJYFKQBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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